molecular formula C19H19Cl2N3O3 B12023781 N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 769149-72-6

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12023781
CAS No.: 769149-72-6
M. Wt: 408.3 g/mol
InChI Key: CAYPXMBJGVMRDD-FOKLQQMPSA-N
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Description

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorobenzylidene group, a hydrazino group, and a propoxybenzamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Uniqueness

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene group provides reactivity, while the hydrazino and propoxybenzamide groups contribute to its potential biological activities .

Properties

CAS No.

769149-72-6

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-10-27-15-8-6-13(7-9-15)19(26)22-12-17(25)24-23-11-14-4-3-5-16(20)18(14)21/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,24,25)/b23-11+

InChI Key

CAYPXMBJGVMRDD-FOKLQQMPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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